2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-2-6-3-7(17)15-10(13-6)19-4-8(18)14-9-11-5-12-16-9/h3,5H,2,4H2,1H3,(H,13,15,17)(H2,11,12,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGTAYVBGFTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀N₄O₃S
- Molecular Weight : 214.24 g/mol
This compound integrates a pyrimidine and a triazole moiety, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the triazole moiety via coupling reactions.
- Final acetamide formation through acylation processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing both triazole and pyrimidine structures. The biological activity of This compound has been evaluated against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 0.084 | Inhibition of estrogen receptor activity |
| A549 (Lung Cancer) | 0.034 | Induction of apoptosis via mitochondrial pathway |
| HEPG2 (Liver Cancer) | 10.28 | Inhibition of EGFR signaling |
These results indicate that the compound exhibits significant cytotoxicity against various cancer types, with lower IC50 values suggesting higher potency.
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways that involve mitochondrial dysfunction.
- Targeting Specific Enzymes : The compound may inhibit specific kinases associated with tumor growth and metastasis, such as EGFR and others related to angiogenesis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on MCF7 Cells : A study reported that derivatives similar to the target compound demonstrated enhanced activity against MCF7 cells compared to standard chemotherapy agents like doxorubicin .
- Combination Therapy Trials : Research indicates that combining this compound with other chemotherapeutics may lead to synergistic effects, enhancing overall treatment efficacy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess broad-spectrum activity against bacteria and fungi. The specific compound may enhance this activity due to the presence of the sulfonyl group which can interact with microbial enzymes, potentially leading to inhibition of growth or cell death .
Antiparasitic Properties
Studies have highlighted the potential of triazole derivatives in treating parasitic infections. The compound’s structure suggests it could be evaluated for activity against Leishmania species, as similar compounds have demonstrated efficacy in vitro against these parasites . The sulfonyl group may also play a role in enhancing bioavailability and interaction with biological targets.
Agricultural Applications
Fungicides
The incorporation of triazole rings in agricultural chemicals has been linked to fungicidal activity. Compounds similar to 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide can inhibit fungal pathogens affecting crops. The mechanism often involves disruption of ergosterol biosynthesis in fungal cells, a critical component for fungal cell membrane integrity .
Plant Growth Regulators
Research into the effects of pyrimidine derivatives on plant growth suggests that such compounds can act as growth regulators. They may influence physiological processes such as root development and flowering time, which could be beneficial for crop yield enhancement .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be explored as a potential monomer or additive in polymer synthesis. Its ability to form stable bonds could lead to the development of new materials with enhanced thermal stability and mechanical properties .
Nanotechnology Applications
Recent advances in nanotechnology have seen the use of triazole-containing compounds in the synthesis of nanoparticles. These nanoparticles can serve various functions including drug delivery systems and catalysts in chemical reactions due to their high surface area and reactivity .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | PubChem | Significant antimicrobial activity noted |
| Antiparasitic Properties | Science.gov | Effective against Leishmania species in vitro |
| Agricultural Fungicides | Science.gov | Inhibitory effects on fungal pathogens observed |
| Polymer Chemistry | ACS Publications | Potential as a monomer for high-performance polymers |
| Nanotechnology | Science.gov | Utilized in nanoparticle synthesis for drug delivery |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge serves as a key reaction site. Under alkaline conditions, this group undergoes nucleophilic displacement with electrophilic reagents (e.g., alkyl halides, aryl boronic acids), enabling structure diversification.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | EtOH, K₂CO₃, 60°C | Methylthio derivative | 75–82 | |
| Benzyl bromide | DMF, RT, 12h | Benzylsulfanyl analog | 68 |
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, critical for prodrug strategies .
| Conditions | Product | Application | Reference |
|---|---|---|---|
| 2M HCl, reflux, 4h | 2-[(4-Ethyl-6-oxopyrimidin-2-yl)sulfanyl]acetic acid | Bioisostere synthesis | |
| NaOH (aq.), 80°C, 2h | Sodium carboxylate salt | Improved solubility |
Pyrimidinone Ring Modifications
The 6-oxo-1,6-dihydropyrimidin-2-yl group participates in keto-enol tautomerism and condensation reactions :
-
Condensation with Hydrazines : Forms pyrazolo[3,4-d]pyrimidine derivatives under reflux with hydrazine hydrate .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone ring to a tetrahydropyrimidine, altering electronic properties.
Triazole Ring Functionalization
The 4H-1,2,4-triazol-3-yl group undergoes alkylation and acylation :
| Reaction Type | Reagent | Product | Outcome |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate | N-alkylated triazole | Enhanced lipophilicity |
| Acylation | Acetyl chloride | N-acetyl derivative | Stabilized metabolic profile |
Conditions: Typically require anhydrous DMF or THF with NaH as base .
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones with H₂O₂ or meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Product | Biological Impact |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | Increased polarity |
| mCPBA | Sulfone analog | Enhanced target binding affinity |
Note: Sulfone formation typically requires stoichiometric mCPBA in dichloromethane at 0°C.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the pyrimidinone C-4 position enable aryl/heteroaryl introductions :
| Catalyst System | Aryl Boronic Acid | Product Yield (%) |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Fluorophenyl | 65 |
| PdCl₂(dppf), Cs₂CO₃ | Thiophen-2-yl | 58 |
Complexation with Metal Ions
The triazole and pyrimidinone moieties act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential antimicrobial activity .
| Metal Salt | Complex Stoichiometry | Application |
|---|---|---|
| Cu(NO₃)₂ | 1:2 (metal:ligand) | Catalytic oxidation |
| ZnCl₂ | 1:1 | Bioimaging probes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be contextualized against the following analogs:
2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide
- Key Differences: Pyrimidinone substituent: Methyl group at the 6-position (vs. ethyl at 4-position in the target compound). Acetamide substituent: 4-Sulfamoylphenyl (vs. 4H-1,2,4-triazol-3-yl).
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Key Differences: Triazole ring: Substituted with furan-2-yl and amino groups (vs. unsubstituted 4H-1,2,4-triazol-3-yl in the target compound). Pyrimidinone core: Absent; replaced by simpler heterocycles.
- Functional Implications: Furan-containing analogs exhibit significant anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium, suggesting that the pyrimidinone-triazole scaffold in the target compound may offer enhanced stability or selectivity .
Mechanistic and Pharmacological Insights
- Triazole vs. Sulfamoyl : The 4H-1,2,4-triazol-3-yl group’s nitrogen-rich structure could facilitate interactions with biological targets (e.g., kinases or metalloenzymes), whereas sulfamoyl groups are classic enzyme inhibitors .
- Anti-Exudative Activity: Furan-triazole analogs achieve efficacy at 10 mg/kg, implying that the pyrimidinone-triazole hybrid may require lower doses or exhibit improved pharmacokinetics .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via alkylation of thiol-containing intermediates with α-chloroacetamides in the presence of KOH (e.g., alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione derivatives). Post-functionalization, such as Paal-Knorr condensation, may modify the triazole ring to enhance reactivity .
- Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Alkylation | KOH, ethanol, 60°C | pH control (8–9) |
| Cyclization | Acetic anhydride, reflux | Time (4–6 hrs) |
Q. How can the structure and purity of this compound be validated experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., sulfanyl group at pyrimidine C2, acetamide linkage).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks.
- Elemental Analysis : Verify stoichiometry (C, H, N, S) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Anti-exudative activity : Conduct carrageenan-induced rat paw edema assays at 10–50 mg/kg doses, measuring inflammation reduction over 24 hrs .
- Enzyme inhibition : Screen against kinases or hydrolases (e.g., COX-2) using fluorogenic substrates and IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (DFT) to model transition states and predict optimal solvents/temperatures. Pair with machine learning to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and identify high-yield conditions .
- Example Workflow :
Generate reaction pathway via Gaussian 12.
Train ANN models on historical reaction data.
Validate predictions with small-scale experiments.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response reevaluation : Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-target profiling : Use proteome-wide affinity chromatography to detect unintended interactions .
- Meta-analysis : Compare datasets from similar analogs (e.g., trifluoromethyl vs. methyl substituents) to isolate structural determinants .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
- Methodology :
- Core modifications : Replace the ethyl group on pyrimidine with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding.
- Bioisosteric replacement : Substitute the triazole ring with oxadiazole to improve metabolic stability .
- SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Parent | None | 250 ± 15 |
| Derivative A | Triazole → Oxadiazole | 180 ± 10 |
Q. What experimental design principles minimize variability in pharmacokinetic studies?
- Methodology : Use a factorial design to test variables (e.g., formulation pH, excipient type) and apply ANOVA to identify significant factors. For in vivo studies, randomize animal cohorts and include positive/negative controls .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodology :
Validate solvent systems (e.g., DMSO vs. aqueous buffers) using nephelometry.
Test under standardized conditions (25°C, pH 7.4).
Cross-reference with Hansen solubility parameters to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
